4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548996-08-1
VCID: VC11826816
InChI: InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2
SMILES: C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F
Molecular Formula: C15H16F3N5O
Molecular Weight: 339.32 g/mol

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

CAS No.: 2548996-08-1

Cat. No.: VC11826816

Molecular Formula: C15H16F3N5O

Molecular Weight: 339.32 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine - 2548996-08-1

Specification

CAS No. 2548996-08-1
Molecular Formula C15H16F3N5O
Molecular Weight 339.32 g/mol
IUPAC Name 4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2
Standard InChI Key VOCWFPVNAYFNMV-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F
Canonical SMILES C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 6-position is substituted with a trifluoromethyl (-CF3_3) group, while the 4-position hosts the piperidine-piperazine hybrid side chain .

  • Piperidine moiety: A six-membered saturated ring with one nitrogen atom. The 4-position of this ring is functionalized with a hydroxymethyl group ether-linked to pyrazine.

  • Pyrazin-2-yloxy methyl group: A pyrazine ring (a diazine with nitrogen atoms at positions 1 and 4) connected via an oxygen atom to the piperidine’s hydroxymethyl group.

This architecture combines rigidity (pyrimidine and pyrazine) with conformational flexibility (piperidine), potentially enabling interactions with biological targets.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC15H16F3N5O\text{C}_{15}\text{H}_{16}\text{F}_{3}\text{N}_{5}\text{O}
Molecular Weight339.32 g/mol
DensityNot Available
Boiling/Melting PointsNot Available
Flash PointNot Available

The absence of reported melting/boiling points suggests limited experimental characterization, common for novel or specialized intermediates . The trifluoromethyl group enhances lipid solubility and metabolic stability, while the pyrazine oxygen may improve aqueous solubility .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 4-Chloro-6-(trifluoromethyl)pyrimidine: A pyrimidine precursor with reactive sites for nucleophilic substitution.

  • 4-[(Pyrazin-2-yloxy)methyl]piperidine: A piperidine derivative functionalized with a pyrazine ether.

Coupling these fragments likely involves a nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

Synthesis of 4-[(Pyrazin-2-yloxy)methyl]piperidine

  • Hydroxymethylation of Piperidine: 4-Hydroxymethylpiperidine is prepared via reduction of 4-cyanopiperidine or direct hydroxymethylation.

  • Mitsunobu Reaction: Reacting 4-hydroxymethylpiperidine with pyrazin-2-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) forms the ether linkage .

Coupling with Pyrimidine Core

  • Substitution Reaction: 4-Chloro-6-(trifluoromethyl)pyrimidine reacts with 4-[(pyrazin-2-yloxy)methyl]piperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K2_2CO3_3 or Et3_3N) at elevated temperatures (80–100°C) .

Example Conditions:

  • Solvent: DMF (10 mL)

  • Base: Triethylamine (1.5 eq)

  • Temperature: 100°C, 12 hours

  • Yield: ~80% (estimated from analogous reactions)

Reaction Optimization and Mechanistic Insights

Catalytic Approaches

Transition metal catalysis (e.g., Pd2_2(dba)3_3 with BINAP ligand) enables coupling under milder conditions. For example, Buchwald-Hartwig amination could couple piperidine derivatives with chloropyrimidines at lower temperatures (80°C) with yields exceeding 70% .

Solvent and Base Effects

  • Polar Aprotic Solvents: DMF and acetonitrile enhance nucleophilicity of the piperidine nitrogen.

  • Bases: Potassium carbonate or tert-butoxide facilitates deprotonation, accelerating substitution.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring substitution at the pyrimidine’s 4-position requires careful control of reaction conditions.

  • Functional Group Compatibility: The trifluoromethyl group’s stability under basic/acidic conditions must be verified.

Characterization Needs

  • Thermal Properties: Melting/boiling point determination via differential scanning calorimetry (DSC).

  • Spectroscopic Data: Full 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR profiles to confirm structure.

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